molecular formula C18H20N2O2 B5152480 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B5152480
M. Wt: 296.4 g/mol
InChI Key: ZDYZXXDSSRINRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide acts as a competitive inhibitor of PHDs, which are responsible for hydroxylating the proline residues of HIF-α subunits, leading to their ubiquitination and subsequent degradation. By inhibiting PHD activity, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide prevents the hydroxylation of HIF-α subunits, allowing them to accumulate and translocate to the nucleus, where they can bind to HIF-β subunits and activate the transcription of HIF-dependent genes.
Biochemical and Physiological Effects:
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neuroprotection, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to reduce neuronal damage and improve functional recovery in animal models of stroke and traumatic brain injury. In tissue engineering, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to enhance the angiogenic and osteogenic differentiation of mesenchymal stem cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in lab experiments is its ability to mimic the effects of hypoxia without the need for oxygen deprivation. This allows researchers to study the effects of hypoxia on cellular and molecular processes without the confounding effects of oxygen deprivation. However, one of the limitations of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is its potential non-specific effects on other enzymes and pathways, which can lead to off-target effects and complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in scientific research. One area of interest is the development of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in tissue engineering to enhance the regeneration of damaged tissues and organs. Additionally, further research is needed to better understand the mechanism of action of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide and its potential off-target effects on other enzymes and pathways.

Synthesis Methods

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide can be synthesized through a simple reaction between 2-methylbenzoic acid and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalytic amount of trifluoroacetic acid (TFA). The reaction occurs through a nucleophilic substitution reaction, resulting in the formation of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide.

Scientific Research Applications

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively used in scientific research due to its ability to inhibit the activity of prolyl hydroxylase enzymes (PHDs). PHDs play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in cellular adaptation to hypoxia. By inhibiting PHD activity, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide can stabilize HIF, leading to the upregulation of HIF-dependent genes. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have potential applications in various fields, including cancer research, neuroprotection, and tissue engineering.

properties

IUPAC Name

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-8-9-14(3)16(10-12)20-17(21)11-19-18(22)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYZXXDSSRINRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.